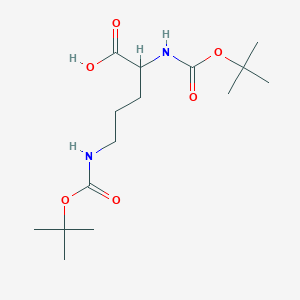

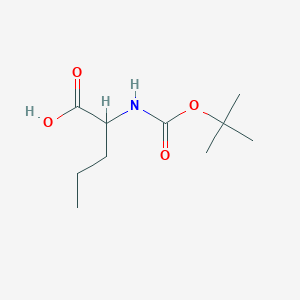

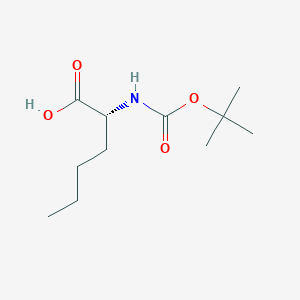

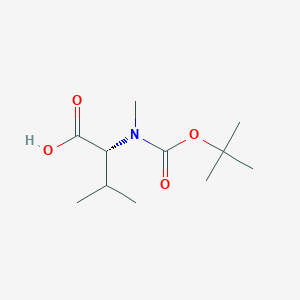

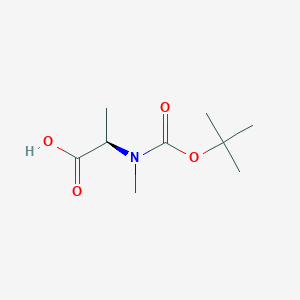

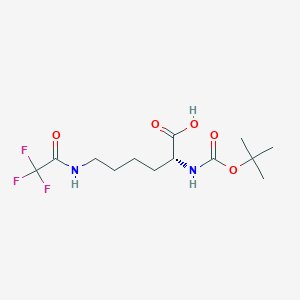

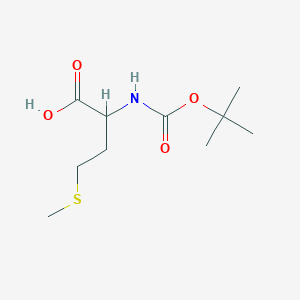

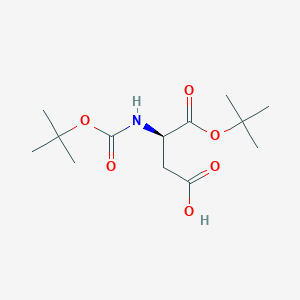

(R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “®-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid” is an amino acid derivative. The “tert-butoxycarbonyl” (Boc) group is a common protecting group used in peptide synthesis . The Boc group is used to protect the amino group during peptide synthesis to prevent unwanted side reactions .

Chemical Reactions Analysis

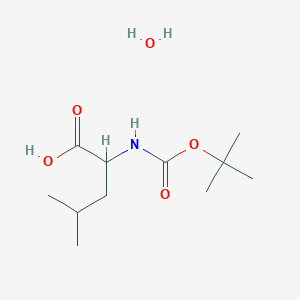

In the context of peptide synthesis, the Boc group can be removed using strong acids, such as trifluoroacetic acid . This deprotection step allows the amino group to participate in peptide bond formation.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group could form hydrogen bonds, influencing the compound’s solubility and reactivity .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

This compound has been used in the asymmetric synthesis of unsaturated β-amino acid derivatives. The process involves highly stereoselective conjugate additions and subsequent modifications to produce compounds with intact unsaturation, which are crucial for further chemical transformations and applications in the synthesis of biologically active molecules (Davies, Fenwick, & Ichihara, 1997).

Enzyme Inhibition Studies

Compounds derived from or related to "(R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid" have been investigated for their potential as enzyme inhibitors. For example, certain derivatives have been shown to inhibit the enzyme renin, which is significant in the study of hypertension and cardiovascular diseases (Thaisrivongs et al., 1987).

Collagen Cross-Linking

An efficient synthesis route has been developed for a key intermediate used in the preparation of collagen cross-links, which are essential for studying the structure and function of collagen in biological systems (Adamczyk, Johnson, & Reddy, 1999).

Catalysis

The compound has been used in catalysis, demonstrating its utility in the N-tert-butoxycarbonylation of amines. This process is significant for the synthesis of N-Boc-protected amino acids, which are crucial in peptide synthesis and other areas of organic chemistry (Heydari et al., 2007).

Pharmaceutical Intermediates

The compound serves as an important chiral intermediate in the synthesis of pharmaceuticals, such as sitagliptin, a medication used in the treatment of diabetes (Zhang Xingxian, 2012).

Direcciones Futuras

Propiedades

IUPAC Name |

(3R)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUQRYTYJIYLTF-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427147 |

Source

|

| Record name | Boc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | |

CAS RN |

77004-75-2 |

Source

|

| Record name | Boc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.